REACTION_CXSMILES
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[CH:1]([NH:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[CH:7]=1)=O.P(Cl)(Cl)(Cl)(Cl)Cl.CCCCCC>ClCCl>[CH3:13][O:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[CH:1]=[N:3][CH2:4][CH2:5]2
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Name
|
|
Quantity
|
29.4 kg
|
Type
|
reactant
|
Smiles
|
C(=O)NCCC1=CC(=CC=C1)OC
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Name
|
|
Quantity
|
38.4 kg
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice
|
Quantity
|
90 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 L
|
Type
|
reactant
|
Smiles
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CCCCCC
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
An exothermic reaction
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Type
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TEMPERATURE
|
Details
|
to reflux at 35°-38° C
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Type
|
ADDITION
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Details
|
After addition
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Type
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TEMPERATURE
|
Details
|
After cooling the aqueous layer
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Type
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CUSTOM
|
Details
|
was separated
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Type
|
EXTRACTION
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Details
|
extracted twice with 50 Kg of dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying the organic layer with sodium sulfate the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCN=CC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 kg | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |